molecular formula C25H22F3N5O2 B2841284 Ripk1-IN-7 CAS No. 2300982-44-7

Ripk1-IN-7

Cat. No. B2841284
CAS RN: 2300982-44-7
M. Wt: 481.479
InChI Key: APPXQUDJLJXULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ripk1-IN-7 is a potent and selective inhibitor of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) with a Kd of 4 nM and an enzymatic IC50 of 11 nM . It exhibits excellent antimetastasis activity in the experimental B16 melanoma lung metastasis model .


Molecular Structure Analysis

This compound has a molecular weight of 481.47 and a molecular formula of C25H22F3N5O2 . It belongs to the family of RIP kinases, which consists of 7 members .


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 481.47 and a molecular formula of C25H22F3N5O2 .

Scientific Research Applications

Immunodeficiency and Inflammatory Disorders

RIPK1 plays a critical role in immune function and its deficiency can lead to severe immunodeficiency, arthritis, and intestinal inflammation. Patients with complete RIPK1 deficiency caused by rare homozygous mutations suffer from recurrent infections, early-onset inflammatory bowel disease, and progressive polyarthritis. These findings highlight RIPK1's pivotal role in the human immune system and its potential as a therapeutic target (Cuchet-Lourenço et al., 2018).

Neurodegenerative and Inflammatory Diseases

RIPK1 inhibitors show promise as oral drugs for various human degenerative and inflammatory diseases, particularly central nervous system (CNS) pathologies. This includes conditions such as ALS, Alzheimer’s disease, Parkinson’s disease, traumatic brain injury, stroke, and lysosomal storage diseases. RIPK1's role as a key mediator of apoptotic and necrotic cell death and inflammatory pathways underscores its therapeutic potential in these conditions (Degterev, Ofengeim, & Yuan, 2019).

Cancer Research

RIPK1 is upregulated in human colorectal cancer and promotes cell proliferation in colon cancer cell lines. Its interaction with the mitochondrial Ca2+ uniporter (MCU) enhances mitochondrial Ca2+ uptake and energy metabolism, pointing to the RIPK1-MCU pathway as a target for colorectal cancer treatment (Zeng et al., 2018).

Cell Death and Inflammation

RIPK1 is a versatile kinase that regulates cell death and inflammation. Its inhibition can prevent cell death and inflammation in various disease models. Small molecule inhibitors of RIPK1 are in clinical trials for diseases like amyotrophic lateral sclerosis, psoriasis, rheumatoid arthritis, and ulcerative colitis, highlighting its importance in these conditions (Newton, 2019).

Mechanism of Action

RIPK1-IN-7 inhibits RIPK1, a key mediator of cell death and inflammation . The activation of RIPK1 can trigger various intracellular signaling cascades to activate transcription factors, such as nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and interferon regulatory factors (IRFs) to induce the production of inflammatory cytokines, chemokines and interferons .

Safety and Hazards

Ripk1-IN-7 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

1-[5-(4-amino-7-ethylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N5O2/c1-2-32-13-19(22-23(29)30-14-31-24(22)32)16-6-7-20-17(12-16)8-9-33(20)21(34)11-15-4-3-5-18(10-15)35-25(26,27)28/h3-7,10,12-14H,2,8-9,11H2,1H3,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPXQUDJLJXULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.